molecular formula C47H67N11O17 B13914996 H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH

H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH

Cat. No.: B13914996
M. Wt: 1058.1 g/mol
InChI Key: YDTMLXJRXDDANX-YTJLKFQJSA-N
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Description

The compound H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH is a peptide consisting of nine amino acids: glycine, tyrosine, lysine, aspartic acid, glycine, asparagine, glutamic acid, tyrosine, and isoleucine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine and methionine.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various amino acid derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.

Scientific Research Applications

H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific target involved.

Comparison with Similar Compounds

Similar Compounds

    H-Gly-Arg-Gly-Asp-Tyr: Another peptide with similar amino acid composition but different sequence.

    H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ser-OH: A similar peptide with serine instead of isoleucine.

Uniqueness

H-Gly-Tyr-Lys-Asp-Gly-Asn-Glu-Tyr-Ile-OH: is unique due to its specific sequence, which determines its biological activity and interactions. The presence of certain amino acids, such as tyrosine and lysine, can influence its binding properties and stability.

Properties

Molecular Formula

C47H67N11O17

Molecular Weight

1058.1 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C47H67N11O17/c1-3-24(2)40(47(74)75)58-46(73)32(19-26-9-13-28(60)14-10-26)56-43(70)30(15-16-38(64)65)55-45(72)33(20-35(50)61)53-37(63)23-51-41(68)34(21-39(66)67)57-42(69)29(6-4-5-17-48)54-44(71)31(52-36(62)22-49)18-25-7-11-27(59)12-8-25/h7-14,24,29-34,40,59-60H,3-6,15-23,48-49H2,1-2H3,(H2,50,61)(H,51,68)(H,52,62)(H,53,63)(H,54,71)(H,55,72)(H,56,70)(H,57,69)(H,58,73)(H,64,65)(H,66,67)(H,74,75)/t24-,29-,30-,31-,32-,33-,34-,40-/m0/s1

InChI Key

YDTMLXJRXDDANX-YTJLKFQJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN

Origin of Product

United States

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